5-Chloro-1H-benzo[d][1,3]oxazine-2,4-dione, also known as 5-chloroisatoic anhydride, is a heterocyclic compound synthesized through various methods, including the chlorination of isatoic anhydride and the cyclization of N-chloroanthranilic acid. Its structure and properties have been characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) [, ].
Research suggests that 5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione may possess various biological activities, including:
Studies have shown that the compound exhibits antibacterial and antifungal properties against various pathogens [, ].
Research indicates potential antitumor effects against specific cancer cell lines, although the exact mechanisms remain under investigation [].
5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic organic compound characterized by its unique bicyclic structure, which includes both an oxazine and a dione functional group. Its molecular formula is C₈H₄ClN₁O₃, and it features a chlorine atom, two carbonyl groups, and a nitrogen atom within its ring system. The presence of these functional groups contributes to its chemical reactivity and potential biological activity. The compound is known for its applications in various fields, including pharmaceuticals and materials science.
Research indicates that 5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione exhibits notable biological activities. It has been associated with:
Several synthesis methods have been reported for 5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione:
5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione has several applications across different fields:
Interaction studies involving 5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione focus on its behavior in biological systems. These studies typically assess:
Several compounds share structural similarities with 5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-chloro-1H-benzo[d][1,3]oxazine-2,4-dione | Similar oxazine structure | Different chlorine position |
| 5-bromo-1H-benzo[d][1,3]oxazine-2,4-dione | Bromine substitution | Potentially different biological activity |
| 5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione | Methyl group instead of chlorine | Altered lipophilicity |
These compounds illustrate the diversity within the oxazine family while highlighting the unique properties of 5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione due to its specific chlorine substitution and functional groups.
5-chloro-1H-benzo[d] [1] [2]oxazine-2,4-dione possesses a heterocyclic bicyclic structure characterized by a benzene ring fused with a six-membered oxazine ring containing two carbonyl groups [1] [3]. The molecular formula is C8H4ClNO3 with a molecular weight of 197.58 g/mol [1] [3]. The compound features a chlorine substituent positioned at the 5-position of the benzene ring system [3].
The fundamental bond geometry of this compound follows typical patterns observed in benzoxazine systems. The oxazine ring adopts specific geometric arrangements to accommodate the electronic requirements of the heteroatoms and carbonyl functionalities [4] [5]. Based on structural analysis of related benzoxazine systems, the Carbon-Nitrogen bonds in the oxazine ring typically range from 1.346 to 1.353 Ångströms, while Carbon-Oxygen bonds measure approximately 1.366 to 1.376 Ångströms [6].
The presence of the chlorine atom introduces additional steric and electronic effects that influence the overall molecular geometry [3]. The carbonyl groups at positions 2 and 4 create a planar arrangement within the oxazine ring, with bond angles expanding to accommodate the optimal electronic configuration [7]. The Carbon-Carbon bonds within the aromatic system maintain typical aromatic character with bond lengths consistent with delocalized electron systems [8] [9].
The crystallographic properties of 5-chloro-1H-benzo[d] [1] [2]oxazine-2,4-dione reveal important insights into its solid-state organization. Related benzoxazine structures demonstrate characteristic packing arrangements driven by intermolecular interactions [8] [10]. The compound exhibits π-stacking behavior typical of aromatic heterocycles, with centroid-centroid distances ranging from 3.475 to 3.761 Ångströms in similar systems [8] [10].
The solid-state behavior is influenced by the presence of hydrogen bonding capabilities within the structure [11] [12]. The oxazine ring system promotes specific conformational preferences that affect crystal packing arrangements [7] [12]. Benzoxazine derivatives commonly crystallize in monoclinic or orthorhombic space groups, with the specific space group dependent on substituent effects and intermolecular interactions [13] [12].
Temperature-dependent structural changes may occur in the solid state, as observed in related benzoxazine systems [14] [15]. The chlorine substituent contributes to the overall crystal stability through halogen bonding interactions and van der Waals forces [12].
The conformational behavior of 5-chloro-1H-benzo[d] [1] [2]oxazine-2,4-dione is primarily determined by the six-membered oxazine ring flexibility [4] [5]. The oxazine ring typically adopts a half-chair conformation to minimize steric strain while maintaining optimal orbital overlap [7] [12]. This conformation allows for the expansion of bond angles, particularly the Carbon-Oxygen-Carbon and Nitrogen-Carbon-Oxygen angles, which range from 114.5° to 114.9° [7].
The presence of two carbonyl groups constrains the conformational freedom compared to simple benzoxazine systems [16]. The planar nature of the carbonyl functionalities requires the adjacent portions of the oxazine ring to adopt specific geometric arrangements [4] [5]. The nitrogen atom in the oxazine ring shows the greatest deviation from planarity due to its sp3 hybridization character [7].
Computational studies on related benzoxazine systems indicate that conformational preferences are influenced by intramolecular interactions between the chlorine substituent and other functional groups [17]. The energy barriers for conformational interconversion are typically in the range of several kilocalories per mole, suggesting dynamic behavior at ambient temperatures [18].
The electronic structure of 5-chloro-1H-benzo[d] [1] [2]oxazine-2,4-dione is characterized by significant π-electron delocalization across the bicyclic system [19] [18]. Density Functional Theory calculations on related benzoxazine systems reveal frontier molecular orbital characteristics that influence chemical reactivity [19] [20]. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy gap typically ranges from 3.80 to 6.17 electron volts in similar benzoxazine derivatives [19] [21].
The charge distribution within the molecule reflects the electronegativity differences between the constituent atoms [20]. The carbonyl oxygen atoms carry significant negative charge density, while the carbonyl carbon atoms exhibit positive character [18] [20]. The chlorine substituent acts as an electron-withdrawing group, influencing the overall electronic distribution throughout the aromatic system [19].
Molecular electrostatic potential mapping studies of related compounds demonstrate the regions of highest and lowest electron density [20]. The nitrogen atom in the oxazine ring typically shows intermediate charge density due to its participation in both σ and π bonding [18] [20]. The electronic structure calculations indicate that the compound exhibits polarizable characteristics that affect its interactions with other molecules [21] [18].
Comparative analysis with related benzoxazine compounds reveals systematic structural trends based on substitution patterns [16] [22]. The unsubstituted 1H-benzo[d] [1] [2]oxazine-2,4-dione (isatoic anhydride) serves as the parent compound for comparison, possessing a molecular weight of 163.13 g/mol [23] [20]. The introduction of the chlorine substituent increases the molecular weight by approximately 34.45 atomic mass units [1] [23].
Structural comparisons with other halogenated benzoxazines, such as 6-bromo derivatives, demonstrate the systematic effects of halogen substitution [2] [12]. The halogen substituents generally maintain similar geometric parameters within the oxazine ring while influencing intermolecular packing arrangements [12] [24]. The Carbon-halogen bond lengths follow expected periodic trends, with chlorine bonds being shorter than corresponding bromine bonds [12] [24].
| Compound | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|
| 1H-benzo[d] [1] [2]oxazine-2,4-dione | 163.13 | Parent structure, no substituents |
| 5-chloro-1H-benzo[d] [1] [2]oxazine-2,4-dione | 197.58 | Chlorine at position 5 |
| 6-bromo-1H-benzo[d] [1] [2]oxazine-2,4-dione | 242.02 | Bromine substitution |
| 1-methyl-1H-benzo[d] [1] [2]oxazine-2,4-dione | 177.16 | N-methylated derivative |
The comparative analysis reveals that substitution patterns significantly affect the electronic properties and reactivity profiles of these compounds [19] [18]. Electron-withdrawing substituents like chlorine typically reduce the electron density in the aromatic system, while electron-donating groups have the opposite effect [19] [20]. The solid-state packing arrangements vary considerably based on the nature and position of substituents, with halogenated derivatives often exhibiting enhanced π-stacking interactions [8] [12].
Irritant